molecular formula C12H6BrF3O B6383454 3-Bromo-5-(2,4,6-trifluorophenyl)phenol, 95% CAS No. 1261925-65-8

3-Bromo-5-(2,4,6-trifluorophenyl)phenol, 95%

Cat. No. B6383454
CAS RN: 1261925-65-8
M. Wt: 303.07 g/mol
InChI Key: SJSAPXWMNSOFMO-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,4,6-trifluorophenyl)phenol, 95% (3-Bromo-5-TFPP) is an organic compound belonging to the phenol family. It is a colorless to pale yellow solid with a melting point of approximately 90-93 °C. 3-Bromo-5-TFPP is a very useful reagent in organic synthesis, as it can be used for a variety of purposes, including the preparation of other organic compounds.

Scientific Research Applications

3-Bromo-5-TFPP has several applications in scientific research. It is a useful reagent in organic synthesis, as it can be used to prepare other organic compounds, such as 1,3-difluoro-2-iodobenzene. Additionally, 3-Bromo-5-TFPP is used as a catalyst in various reactions, such as the synthesis of 1,2-difluoro-3-chlorobenzene.

Mechanism of Action

The mechanism of action of 3-Bromo-5-TFPP is based on its ability to act as a nucleophile in organic reactions. In the reaction of 2,4,6-trifluorophenol and bromine, for example, the bromine acts as an electrophile, while the 2,4,6-trifluorophenol acts as a nucleophile. The reaction proceeds through a nucleophilic substitution mechanism, in which the bromine atom is replaced by the 2,4,6-trifluorophenol molecule.
Biochemical and Physiological Effects
3-Bromo-5-TFPP is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it has not been found to cause any adverse effects in laboratory animals.

Advantages and Limitations for Lab Experiments

3-Bromo-5-TFPP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is soluble in many organic solvents, making it easy to use in a variety of reactions. However, it is also important to note that 3-Bromo-5-TFPP is a strong acid, and it should be handled with care in order to avoid skin and eye irritation.

Future Directions

The use of 3-Bromo-5-TFPP in scientific research has a wide range of potential applications. It could be used as a catalyst in the synthesis of other organic compounds, such as 1,2-difluoro-3-chlorobenzene. Additionally, it could be used as a reagent in the synthesis of drugs or other biologically active compounds. Finally, it could be used as a reagent in the synthesis of materials for use in biomedical applications, such as drug delivery systems.

Synthesis Methods

3-Bromo-5-TFPP can be synthesized from the reaction of 2,4,6-trifluorophenol and bromine in aqueous solution. This reaction is typically carried out at room temperature, and the resulting product is a pale yellow solid. The reaction is as follows:
2,4,6-Trifluorophenol + Bromine → 3-Bromo-5-(2,4,6-trifluorophenyl)phenol

properties

IUPAC Name

3-bromo-5-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF3O/c13-7-1-6(2-9(17)3-7)12-10(15)4-8(14)5-11(12)16/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSAPXWMNSOFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686426
Record name 5-Bromo-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2,4,6-trifluorophenyl)phenol

CAS RN

1261925-65-8
Record name 5-Bromo-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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